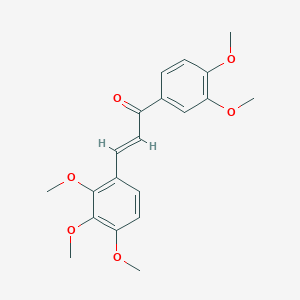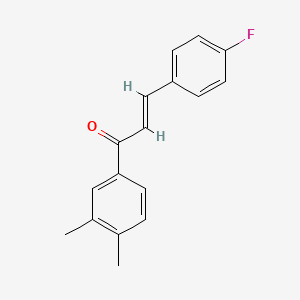
2-(2,2,2-Trichloroethyl)benzotrifluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2,2-Trichloroethyl)benzotrifluoride is a chemical compound with the molecular formula C9H6Cl3F3 and a molecular weight of 277.5 g/mol. This compound has garnered significant interest in the scientific community due to its unique physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trichloroethyl)benzotrifluoride typically involves the reaction of benzotrichloride with trifluoromethyl iodide in the presence of a copper catalyst . This method is commonly used for small-scale laboratory preparations.
Industrial Production Methods
For industrial production, benzotrichloride is reacted with hydrogen fluoride in a pressurized reactor . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2,2-Trichloroethyl)benzotrifluoride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo both electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-(2,2,2-Trichloroethyl)benzotrifluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is employed in various biochemical assays and studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(2,2,2-Trichloroethyl)benzotrifluoride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, thiols, and alcohols in organic synthesis . The trichloroethyl group is stable under hydrolytic, strongly acidic, nucleophilic, and mild reductive conditions, making it a versatile reagent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzotrifluoride (C6H5CF3): Used as a solvent and intermediate in organic synthesis.
2,2,2-Trichloroethanol (Cl3CCH2OH): Used as a protecting group for acids, acetals, and phosphoryl groups of nucleotides.
2,2,2-Trichloroethoxycarbonyl chloride (C3H2Cl4O2):
Uniqueness
2-(2,2,2-Trichloroethyl)benzotrifluoride is unique due to its combination of trichloroethyl and benzotrifluoride moieties, which impart distinct physical and chemical properties. This makes it particularly useful in applications requiring both stability and reactivity under various conditions.
Eigenschaften
IUPAC Name |
1-(2,2,2-trichloroethyl)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3F3/c10-8(11,12)5-6-3-1-2-4-7(6)9(13,14)15/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKBNTKEVHXIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(Cl)(Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid](/img/structure/B6359073.png)
